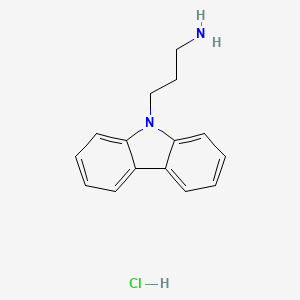
Acide 2-(2-méthoxyphényl)isonicotianique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methoxyphenyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H) and is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The term “isonicotinic acids” is loosely used for derivatives of isonicotinic acid .
Synthesis Analysis
There are several methods to synthesize isonicotinic acid derivatives. For example, a one-pot synthesis of substituted 2-amino isonicotinic acids has been reported . Another study describes the synthesis of highly potent anti-inflammatory compounds from isonicotinic acid .
Molecular Structure Analysis
The molecular structure of isonicotinic acid derivatives can be analyzed using various spectroscopic techniques. For instance, isonicotinic acid methyl ester was structurally characterized by FTIR, FT-Raman, and NMR and UV spectroscopy . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxyl group results in zigzag and linear molecular packing modes in isonicotinic acid .
Chemical Reactions Analysis
Isonicotinic acid and its derivatives undergo various chemical reactions. For instance, deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of isonicotinic acid abolishes antitubercular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of isonicotinic acid and its derivatives can be determined using various techniques. For example, isonicotinic acid has a molecular weight of 123.11 g/mol and its molecular formula is C6H5NO2 . The optimized geometrical parameters and energies of all different and possible conformers of isonicotinic acid methyl ester are obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .
Applications De Recherche Scientifique
Séquence de protection/déprotection des amines
La nature chimiosélective de l'isocyanate de 2-méthoxyphényle, un composé apparenté à l'acide 2-(2-méthoxyphényl)isonicotianique, permet son utilisation comme une nouvelle classe de groupes protecteurs qui peuvent régénérer les amines libres après une étape de déprotection pratique . Ceci est particulièrement utile en synthèse organique où la protection et la déprotection des groupes fonctionnels est une stratégie courante.
Synthèse de porphyrines asymétriques
Des composés de porphyrine contenant de l'acide isonicotinique, qui peuvent être synthétisés à l'aide de l'this compound, ont été étudiés pour leurs propriétés uniques . Ces composés sont des matériaux semi-conducteurs potentiels, comme l'indiquent les simulations de dynamique moléculaire et les spectres de réflectance diffuse UV-Vis .
Cellules solaires sensibilisées à la teinture
Des recherches sont en cours sur l'utilisation de dérivés d'acide isonicotinique dans les cellules solaires sensibilisées à la teinture . Ces composés peuvent être utilisés pour créer des cellules solaires efficaces et rentables.
Synthèse organique
L'acide isonicotinique peut être utilisé comme organocatalyseur double et biologique dans la synthèse des pyranopyrazoles . Ceci représente une approche verte et durable de la synthèse organique.
Développement de nouveaux matériaux
Les propriétés uniques des dérivés de l'acide isonicotinique les rendent adaptés au développement de nouveaux matériaux ayant des applications potentielles dans divers domaines tels que l'électronique, la photonique et le stockage d'énergie .
Études de stabilité chimique
La stabilité de la liaison urée dans l'isocyanate de 2-méthoxyphényle en conditions acides, alcalines et aqueuses est un avantage supplémentaire pour un tel groupe protecteur . Cela en fait un composé précieux pour l'étude de la stabilité chimique dans diverses conditions.
Mécanisme D'action
Target of Action
2-(2-Methoxyphenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis . It has been reported that isoniazid and its derivatives have diverse biological activities like anti-mycobacterial, -bacterial, -fungal and -viral activities . Therefore, it can be inferred that 2-(2-Methoxyphenyl)isonicotinic acid may also have similar targets and roles.
Mode of Action
It is known that isoniazid, a related compound, is a prodrug and must be activated by bacterial catalase . Isoniazid is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have a similar mode of action.
Biochemical Pathways
It is known that isoniazid, a related compound, is involved in the naphthalene catabolic pathway . It catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) .
Pharmacokinetics
It is known that isoniazid and its metabolites acetylisoniazid, isonicotinic acid, and isonicotinuric acid were investigated in man by administering each compound intravenously to a rapid and slow isoniazid acetylator . Isoniazid was measured in blood, and the metabolites were determined in urine . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar ADME properties.
Result of Action
kansasii . It is a highly specific agent, ineffective against other microorganisms . Isoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar effects.
Action Environment
It is known that the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar environmental influences.
Safety and Hazards
The safety and hazards of isonicotinic acid derivatives depend on the specific derivative. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Orientations Futures
There are several potential future directions for research on isonicotinic acid derivatives. For example, novel scaffolds containing isonicotinoyl motif were synthesized and showed remarkably high in vitro anti-inflammatory activity . These compounds could be potentially used as new plant protection products . Further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRABOSZUERNZNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679498 |
Source


|
| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226152-40-4 |
Source


|
| Record name | 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)

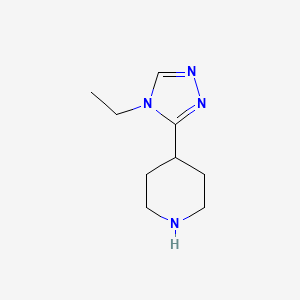
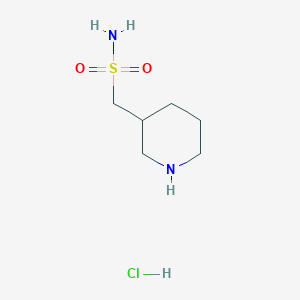
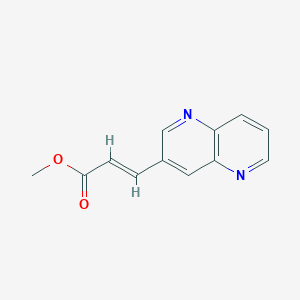
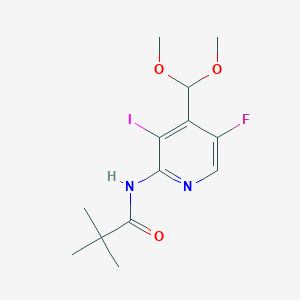
![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)
![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)
![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
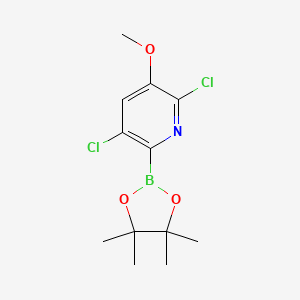
![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)
